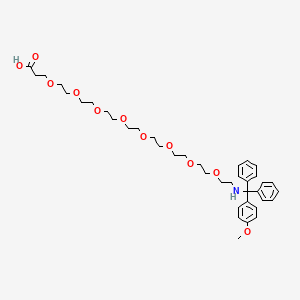

Methoxytrityl-N-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methoxytrityl-N-PEG8-Acid: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development and proteomics, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1] PEGylation, the process of covalently attaching PEG chains, can mask therapeutic molecules from the host's immune system, reduce immunogenicity, and prolong circulatory time by increasing hydrodynamic size.[2][3] This guide focuses on a specific, highly versatile tool: Methoxytrityl-N-PEG8-acid. This is not a traditional, polydisperse polymer, but a discrete PEG (dPEG®) linker, meaning it has a precisely defined structure with exactly eight ethylene oxide units.

This molecule is a heterobifunctional linker, featuring a terminal carboxylic acid at one end and an amine protected by a methoxytrityl (Mmt) group at the other. This architecture allows for sequential, controlled conjugations, making it an invaluable reagent for creating complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized surfaces. This document provides an in-depth exploration of its chemical structure, physicochemical properties, and field-proven protocols for its application, grounded in the principles of causality and scientific integrity.

Molecular Architecture and Physicochemical Properties

The functionality of Methoxytrityl-N-PEG8-acid is derived directly from its unique tripartite structure. Understanding each component is key to leveraging its full potential in experimental design.

Chemical Structure

The molecule consists of three distinct functional domains:

-

The Methoxytrityl (Mmt) Protecting Group: A bulky, acid-labile group that temporarily blocks the reactivity of the terminal primary amine. The methoxy substituent makes it significantly more acid-labile than the standard trityl (Tr) group, allowing for its removal under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid) that often leave other acid-sensitive groups, like Boc, intact.[4][5] This feature is critical for orthogonal protection strategies in multi-step syntheses.[6]

-

The Monodisperse PEG8 Spacer: A hydrophilic chain of eight ethylene oxide units. Unlike traditional, polydisperse PEGs which are mixtures of different chain lengths, this discrete spacer ensures that every conjugate is identical. This homogeneity is a significant advantage, simplifying purification and characterization, and leading to more predictable and reproducible pharmacological behavior.[7][8] The PEG chain itself enhances the aqueous solubility of the molecule and any conjugate it is attached to.[1]

-

The Terminal Carboxylic Acid: This functional group serves as the primary point of attachment to other molecules. It is relatively unreactive on its own but can be readily activated to form a highly reactive intermediate (such as an N-hydroxysuccinimide ester) that efficiently couples with primary amines on proteins, peptides, or other substrates to form a stable amide bond.[9][10]

Caption: Structural components of Methoxytrityl-N-PEG8-acid.

Physicochemical Data

The well-defined nature of this molecule allows for precise characterization. The following table summarizes its key properties.

| Property | Data | Reference(s) |

| Molecular Weight | 713.85 g/mol | [11] |

| Chemical Formula | C₃₉H₅₅NO₁₁ | [11] |

| CAS Number | 1334177-97-7 | [11] |

| Purity | Typically >95-97% | |

| Appearance | Varies (often a solid or viscous oil) | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | |

| PEG Spacer Length | 28 atoms, ~32.2 Å | [11] |

| Storage Conditions | -20°C, desiccated | [12] |

Experimental Protocols & Workflow

As a Senior Application Scientist, the emphasis must be on reproducible, self-validating protocols. The following sections detail the standard workflow for using Methoxytrityl-N-PEG8-acid, from initial conjugation to final deprotection.

Overall Experimental Workflow

The use of Methoxytrityl-N-PEG8-acid is a sequential process. First, the carboxylic acid is activated and reacted with a primary amine on the target molecule (Molecule A). After purification, the Mmt group is removed to expose a new primary amine, which can then be reacted with a second molecule (Molecule B).

Caption: Standard workflow for conjugation and deprotection.

Protocol 1: Activation and Conjugation to a Primary Amine

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a target molecule (e.g., a protein's lysine residue). The use of N-hydroxysuccinimide (NHS) is critical; it converts the highly reactive but unstable O-acylisourea intermediate formed by EDC into a more stable, amine-reactive NHS ester, improving coupling efficiency and minimizing hydrolysis.[9][13]

Materials:

-

Methoxytrityl-N-PEG8-acid

-

Target molecule with primary amines (e.g., antibody in PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of Methoxytrityl-N-PEG8-acid in anhydrous DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO. Causality Note: EDC is moisture-sensitive; fresh preparation is crucial for high activation efficiency.

-

-

Activation of Carboxylic Acid:

-

In a microfuge tube, combine Methoxytrityl-N-PEG8-acid, EDC, and NHS. A molar ratio of 1:2:5 (Acid:EDC:NHS) is a robust starting point.

-

The total reaction volume should be kept minimal to ensure high reactant concentrations.

-

Incubate for 15-30 minutes at room temperature. This creates the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated linker solution to your target molecule solution. The molar excess of linker to target will depend on the desired degree of labeling and must be optimized empirically. A 10- to 20-fold molar excess is a common starting point for protein labeling.[14]

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. Causality Note: The reaction is typically faster at room temperature, but 4°C may be preferred to maintain the stability of sensitive proteins.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-50 mM. The primary amines in Tris will react with and consume any remaining activated NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts (e.g., N-acylisourea) by size-exclusion chromatography, dialysis, or tangential flow filtration (TFF).

-

The purified product, Mmt-N-PEG8-Conjugate, is now ready for characterization or deprotection.

-

Protocol 2: Deprotection of the Methoxytrityl Group

The Mmt group is removed under mild acidic conditions to expose the terminal amine. A "scavenger" is included to trap the highly reactive trityl cation that is released, preventing it from re-attaching to the desired product or reacting with other nucleophiles (e.g., tryptophan residues).[4][15]

Materials:

-

Purified Mmt-N-PEG8-Conjugate

-

Trifluoroacetic Acid (TFA)

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Reaction Setup:

-

Dissolve the lyophilized or dried Mmt-N-PEG8-Conjugate in a suitable solvent. For many biomolecules, a mixture of DCM with minimal aqueous buffer may be required.

-

Prepare a deprotection cocktail. A common formulation is 95:5:1 (v/v/v) DCM:TFA:TIPS. Causality Note: The concentration of TFA is key. For Mmt, 1-2% TFA is often sufficient, providing selectivity over more robust protecting groups.[4]

-

-

Deprotection Reaction:

-

Add the deprotection cocktail to the dissolved conjugate.

-

Incubate at room temperature for 30-60 minutes. Monitor the reaction by HPLC or LC-MS if possible.

-

-

Workup and Purification:

-

Remove the TFA and solvent, typically by rotary evaporation or nitrogen stream.

-

Purify the deprotected conjugate (H₂N-PEG8-Conjugate) from the scavenger and cleaved Mmt group using HPLC, SEC, or precipitation.

-

Characterization of Conjugates

Rigorous analytical characterization is non-negotiable to validate the outcome of each step. The monodisperse nature of the PEG8 linker greatly simplifies this process compared to polydisperse PEGs.[8]

| Analytical Technique | Purpose | Expected Outcome & Interpretation | Reference(s) |

| Reverse-Phase HPLC (RP-HPLC) | Assess purity, confirm conjugation, and monitor reaction completion. | A successful conjugation will show a new peak with a longer retention time than the starting material. Purity is assessed by peak integration. | [7][16] |

| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm the exact mass of the conjugate and determine the degree of labeling. | The observed mass should match the theoretical mass of the starting molecule plus one or more linker moieties (713.85 Da each). The distribution of peaks reveals the degree of PEGylation. | [8][17][18] |

| Dynamic Light Scattering (DLS) | Measure changes in hydrodynamic radius upon PEGylation. | An increase in the hydrodynamic diameter confirms the attachment of the PEG linker to the molecule. | [7] |

Conclusion

Methoxytrityl-N-PEG8-acid is a sophisticated chemical tool that offers researchers exceptional control over the synthesis of complex molecular architectures. Its three core components—the acid-labile Mmt protecting group, the monodisperse PEG8 spacer, and the amine-reactive carboxylic acid—work in concert to enable sequential and site-specific bioconjugation. By providing defined spacer length, enhancing solubility, and allowing for orthogonal deprotection strategies, this linker facilitates the development of more homogeneous, well-characterized, and ultimately more effective therapeutic and diagnostic agents. The protocols and rationale presented in this guide provide a robust framework for the successful application of this versatile molecule in the laboratory.

References

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Vertex AI Search.

- The Abundant Versatility of the 4-Methoxytrityl Group. (2010).

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC.

- From Synthesis to Characterization of Site-Selective PEGyl

- Questioning the Use of PEGyl

- Protecting group. (n.d.). Wikipedia.

- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024). Total Synthesis.

- PEGyl

- PEGylation and its impact on the design of new protein-based medicines. (n.d.). Future Medicinal Chemistry - Ovid.

- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). Thieme Connect.

- Methoxytrityl-S-dPEG®₈-acid. (n.d.). Vector Labs.

- N-Hydroxysuccinimide active ester. (n.d.). Peptide Institute, Inc.

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media.

- PEGylation Process: A Comprehensive Overview. (2024). PharmiWeb.com.

- A guide to functionalisation and bioconjugation strategies to surface-initi

- Protecting Agents. (n.d.). Tokyo Chemical Industry.

- METHOXYTRITYL-S-DPEG®₈-ACID DESCRIPTION. (n.d.). Vector Labs.

- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.).

- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (2025). Benchchem.

- Small Molecule Activ

- m-PEG8-acid. (n.d.). Conju-Probe.

- m-PEG8-acid, 1093647-41-6. (n.d.). BroadPharm.

- m-PEG8-acid | CAS# 1093647-41-6 | m-PEG Linker. (n.d.). MedKoo Biosciences.

- m-PEG8-acid (CAT#: ADC-L-M0217). (n.d.).

- m-PEG8-NHS Ester | 1316189-13-5. (n.d.). Precise PEG LLC.

- m-PEG8-acid. (n.d.). Advanced ChemTech.

- PEG linker Archives - Page 8 of 12. (n.d.). Advanced ChemTech.

- Mal-PEG8-acid, 1818294-46-0. (n.d.). BroadPharm.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.

- m-PEG8-Acid | 1093647-41-6. (n.d.). Precise PEG.

- PEG Carboxylic Acid | COOH PEG | Acid Linkers. (n.d.). AxisPharm.

- The Power of Precision: Understanding PEG Linkers in Modern Drug Development. (2026). Benchchem.

- Tailoring the Composition of HA/PEG Mixed Nano-Assemblies for Anticancer Drug Delivery. (2025). MDPI.

- An In-depth Technical Guide to Bis-PEG8-acid: Structure, Properties, and Applic

Sources

- 1. nbinno.com [nbinno.com]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 4. cblpatras.gr [cblpatras.gr]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. medkoo.com [medkoo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lcms.cz [lcms.cz]

- 15. vectorlabs.com [vectorlabs.com]

- 16. pharmiweb.com [pharmiweb.com]

- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

Engineering Precision Bioconjugates: A Technical Guide to MMT-N-PEG8-acid in Targeted Therapeutics

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and oligonucleotide therapies—the selection of a chemical linker is as critical as the choice of the active payload. MMT-N-PEG8-acid (CAS 1334177-98-8) has emerged as a premier heterobifunctional linker. By combining the highly tunable hydrophilicity of an 8-unit polyethylene glycol (PEG) spacer with the orthogonal protection strategy of a Monomethoxytrityl (MMT) group, this molecule enables the synthesis of highly complex, base-sensitive biological constructs that would otherwise degrade under standard coupling conditions.

This technical whitepaper provides an in-depth mechanistic breakdown of MMT-N-PEG8-acid, detailing its structural causality, physicochemical properties, and field-validated experimental protocols for bioconjugation.

Chemical Identity & Structural Mechanics

The architectural logic of MMT-N-PEG8-acid is divided into three distinct functional domains, each engineered to solve a specific synthetic challenge in drug development.

-

The MMT (Monomethoxytrityl) Protecting Group: Unlike the ubiquitous Fmoc group, which requires strongly basic conditions (20% piperidine) for removal, the MMT group is an acid-labile amine protector. It is selectively 1 (e.g., 1–3% Trifluoroacetic acid or 3% Trichloroacetic acid)[1]. This causality is critical: it allows chemists to protect primary amines while conjugating base-sensitive payloads (such as delicate PROTAC warheads or oligonucleotide backbones) that would epimerize or degrade under basic deprotection.

-

The PEG8 Spacer: Comprising 8 consecutive ethylene glycol units, this spacer2 of the final construct[2]. In PROTAC design, an 8-unit PEG chain provides a specific topological distance that dictates the conformational flexibility required to form a stable ternary complex between the target protein and the E3 ligase.

-

The Carboxylic Acid: Serving as the electrophilic handle, the terminal carboxylic acid can be readily activated into an active ester for robust amidation with primary or secondary amines on the target payload.

Structural breakdown of MMT-N-PEG8-acid highlighting functional domains.

Physicochemical Properties & Quantitative Data

To ensure reproducible stoichiometric calculations and reaction planning, the core quantitative data for MMT-N-PEG8-acid is summarized below. The molecule possesses a3[3].

| Property | Value |

| Chemical Name | Methoxytrityl-N-PEG8-acid (MoTr-NH-PEG8-COOH) |

| CAS Number | 1334177-98-8 |

| Molecular Formula | C39H55NO11 |

| Molecular Weight | 713.85 g/mol |

| Spacer Length | 8 Polyethylene Glycol (PEG) units |

| Amine Protection | Monomethoxytrityl (MMT) |

| Solubility | DCM, DMF, DMSO, Methanol |

| Cleavage Conditions | 1-3% TFA or 3% TCA in DCM |

Mechanistic Workflows & Experimental Protocols

The following protocols represent a self-validating system for utilizing MMT-N-PEG8-acid in solution-phase bioconjugation.

Protocol 1: Carboxylic Acid Activation and Amidation

Causality: HATU is selected over traditional EDC/NHS coupling because the long, flexible PEG backbone can induce steric hindrance. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction kinetics and minimizes the risk of epimerization at the payload site.

-

Preparation: Dissolve MMT-N-PEG8-acid (1.0 eq) and the target primary amine payload (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Note: Anhydrous conditions are critical to prevent the hydrolysis of the active ester intermediate.

-

Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor the consumption of the PEG linker via LC-MS.

-

Isolation: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via reverse-phase HPLC.

Protocol 2: Mild Acidic Deprotection of the MMT Group

Causality: The MMT group cleaves to form a highly stable, brightly colored carbocation. Triisopropylsilane (TIPS) must be included as a scavenger to irreversibly react with the MMT cation, preventing it from re-alkylating the newly liberated primary amine.

-

Preparation: Dissolve the purified MMT-protected conjugate in anhydrous dichloromethane (DCM).

-

Deprotection: Add a pre-mixed solution of 1–3% Trifluoroacetic acid (TFA) in DCM containing 2% TIPS.

-

Monitoring: The solution will immediately turn a distinct yellow/orange color, indicating the release of the MMT cation. Stir at room temperature for 15–30 minutes. The reaction is complete when LC-MS confirms the disappearance of the protected mass.

-

Neutralization: Immediately neutralize the acidic solution by adding excess DIPEA or passing the mixture through a basic resin. Concentrate under reduced pressure to yield the free amine-PEG8-conjugate, ready for the secondary coupling step.

Step-by-step experimental workflow for bifunctional conjugation using MMT-N-PEG8-acid.

Applications in Advanced Therapeutics

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC development, the linker is far more than a passive spacer; it actively influences the stability of the ternary complex. The 4, preventing the highly lipophilic warheads and E3 ligase ligands from aggregating in aqueous physiological environments[4]. The MMT protection strategy allows chemists to attach delicate, base-sensitive E3 ligase recruiters (such as certain Cereblon or VHL ligands) without risking degradation during linker deprotection.

Oligonucleotide Conjugation

MMT-N-PEG8-acid is highly prized in the synthesis of modified DNA/RNA therapeutics. Because 1, it provides a built-in colorimetric assay to determine coupling efficiency on an automated DNA synthesizer[1]. Furthermore, the mild acidic cleavage is entirely orthogonal to the base-labile protecting groups (like acetyl or benzoyl) used on the nucleobases, ensuring the integrity of the oligonucleotide chain.

References

- Next Peptide. "1334177-98-8 | Methoxytrityl-N-PEG8-acid".

- ATDBio. "Synthesis and applications of chemically modified oligonucleotides".

- Precise PEG LLC. "Linkers in PROTACs".

- Benchchem. "The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide".

Sources

Applications of Methoxytrityl-N-PEG8-acid in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of Methoxytrityl-N-PEG8-acid in the development of antibody-drug conjugates (ADCs). We will delve into the core principles, experimental workflows, and critical considerations for leveraging this versatile linker to enhance the therapeutic potential of ADCs.

The Critical Role of Linker Chemistry in ADC Efficacy

An antibody-drug conjugate is a tripartite molecular construct, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that covalently connects them.[1] The linker is a pivotal component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[2][3] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient payload liberation within the target cancer cells.[3]

Strategic Advantages of Methoxytrityl-N-PEG8-acid in ADC Design

Methoxytrityl-N-PEG8-acid is a heterobifunctional linker that offers a unique combination of features to address key challenges in ADC development. Its structure comprises three key functional domains: a methoxytrityl (Mmt) protecting group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid.

-

The Methoxytrityl (Mmt) Group: A Tool for Controlled Synthesis: The Mmt group is a highly acid-sensitive protecting group, often used to temporarily block a primary amine or thiol function.[4] In the context of Methoxytrityl-N-PEG8-acid, it protects the nitrogen atom, allowing for the selective activation of the terminal carboxylic acid for conjugation to a payload. The mild acidic conditions required for its removal (e.g., dilute trifluoroacetic acid) ensure the integrity of other sensitive functionalities within the drug-linker construct.[1][5]

-

The PEG8 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties: The incorporation of a discrete PEG8 spacer imparts several significant advantages to the ADC.[6][7] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[8] The hydrophilic nature of the PEG8 chain acts as a "shield," improving the overall solubility and stability of the ADC, which can enable higher drug-to-antibody ratios (DARs).[8][9] Furthermore, the PEG spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[2][10] Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.[2]

-

The Terminal Carboxylic Acid: A Versatile Conjugation Handle: The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, most notably the lysine residues on the surface of an antibody, through the formation of a stable amide bond.[11] This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12]

Experimental Workflow: Synthesis of an ADC using Methoxytrityl-N-PEG8-acid

The following section outlines a detailed, three-stage workflow for the synthesis of an ADC using Methoxytrityl-N-PEG8-acid. This process involves the initial formation of a drug-linker conjugate, followed by deprotection and subsequent conjugation to a monoclonal antibody.

Diagram 1: Overall ADC Synthesis Workflow

Caption: A three-stage workflow for ADC synthesis using Methoxytrityl-N-PEG8-acid.

Stage 1: Synthesis of the Methoxytrityl-Protected Drug-Linker Conjugate

The initial step involves the coupling of the cytotoxic payload to the Methoxytrityl-N-PEG8-acid linker. This protocol assumes the payload contains a primary or secondary amine for amide bond formation.

Protocol 1: EDC/NHS Coupling of Payload to Methoxytrityl-N-PEG8-acid

Materials:

-

Methoxytrityl-N-PEG8-acid

-

Amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve Methoxytrityl-N-PEG8-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO immediately before use.[12]

-

-

Activation of Methoxytrityl-N-PEG8-acid:

-

In a reaction vial, combine Methoxytrityl-N-PEG8-acid (1 equivalent) with NHS (1.5 equivalents) in Reaction Buffer.

-

Add EDC (1.5 equivalents) to the mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.[13]

-

-

Conjugation to Payload:

-

Add the amine-containing payload (1-1.2 equivalents) to the activated linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[13]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification of the Drug-Linker Conjugate:

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, purify the Methoxytrityl-protected drug-linker conjugate using preparative RP-HPLC to remove unreacted starting materials and byproducts.[]

-

Lyophilize the pure fractions to obtain the desired product.

-

Stage 2: Deprotection of the Methoxytrityl Group

The Methoxytrityl group is removed under mild acidic conditions to expose the amine on the PEG spacer, which will then be used for conjugation to the antibody.

Protocol 2: Mild Acidic Deprotection of the Methoxytrityl Group

Materials:

-

Methoxytrityl-protected drug-linker conjugate

-

Deprotection Solution: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (optional, to prevent re-tritylation)[1]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Purification System: RP-HPLC

Procedure:

-

Deprotection Reaction:

-

Dissolve the Methoxytrityl-protected drug-linker conjugate in DCM.

-

Add the Deprotection Solution (and scavenger, if used) to the reaction mixture.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

-

-

Work-up:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the deprotected drug-linker conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final drug-linker construct with a free amine.

-

Stage 3: Conjugation of the Drug-Linker Construct to the Antibody

The final step involves the conjugation of the deprotected drug-linker to the lysine residues of the monoclonal antibody.

Diagram 2: EDC/NHS-Mediated Lysine Conjugation

Caption: Mechanism of EDC/NHS-mediated conjugation to antibody lysine residues.

Protocol 3: EDC/NHS Conjugation to Antibody Lysine Residues

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected drug-linker construct (H2N-PEG8-Payload)

-

EDC and NHS

-

Conjugation Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in Coupling Buffer.[11]

-

-

Activation of the Drug-Linker Construct:

-

Dissolve the deprotected drug-linker construct in Conjugation Buffer.

-

Add EDC (5-10 fold molar excess over the drug-linker) and NHS (5-10 fold molar excess over the drug-linker).

-

Incubate for 15-30 minutes at room temperature.[15]

-

-

Conjugation Reaction:

-

Add the activated drug-linker solution to the antibody solution. A molar excess of 5-20 fold of the drug-linker over the antibody is a typical starting point, and this ratio should be optimized to achieve the desired DAR.[11]

-

Adjust the pH to 7.2-7.5 with Coupling Buffer.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM to cap any unreacted NHS esters.[11]

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[16]

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, homogeneity, and desired therapeutic properties.

Table 1: Key Characterization Techniques for ADCs

| Parameter | Analytical Technique | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated per antibody and the distribution of different drug-loaded species.[17][18][19] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and quantify high molecular weight aggregates.[20][21] |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[7] |

| In Vitro Stability | Incubation in plasma followed by HIC-HPLC or LC-MS analysis | To evaluate the stability of the linker and measure the rate of premature drug release.[8][20] |

| In Vivo Efficacy | Xenograft tumor models | To assess the anti-tumor activity of the ADC in a living organism.[2] |

Diagram 3: HIC-HPLC Analysis of an ADC

Caption: A representative HIC-HPLC chromatogram showing the separation of ADC species with different DARs.

Quantitative Data and Performance Metrics

The use of a PEG8 linker has been shown to significantly improve the properties of ADCs. The following tables summarize representative data from studies on ADCs with PEG8 linkers.

Table 2: Impact of PEG8 Linker on ADC Pharmacokinetics

| ADC Construct | Linker Type | Animal Model | Half-Life (t½) | Key Findings | Reference |

| Trastuzumab-MMAE | Non-PEGylated | Rat | Shorter | Rapid clearance | [22] |

| Trastuzumab-PEG8-MMAE | Cleavable PEG8 | Rat | Longer | Improved PK profile compared to non-PEGylated ADC | [6] |

| IgG-Payload | Non-PEGylated | Mouse | Shorter | Poorly tolerated at high doses | [5] |

| IgG-PEG8-Payload | Non-cleavable PEG8 | Mouse | Longer | Well-tolerated at high doses | [5] |

Table 3: In Vitro and In Vivo Performance of ADCs with PEG8 Linkers

| ADC Construct | Target Cell Line | In Vitro IC50 (nM) | Tumor Model | In Vivo Efficacy | Reference |

| Anti-HER2-PEG8-MMAE | HER2+ (NCI-N87) | ~1-10 | NCI-N87 Xenograft | Significant tumor growth inhibition | [6] |

| Anti-HER2-MMAE (No PEG) | HER2+ (NCI-N87) | ~1-10 | NCI-N87 Xenograft | Less effective than PEGylated ADC | [5] |

| Anti-CD30-PEG8-MMAE | CD30+ (Karpas 299) | Sub-nanomolar | Karpas 299 Xenograft | Complete tumor regression | [23] |

Conclusion

Methoxytrityl-N-PEG8-acid is a highly valuable tool in the rational design and synthesis of advanced antibody-drug conjugates. Its trifunctional nature provides a strategic framework for a controlled and sequential conjugation process, while the integrated PEG8 spacer effectively addresses common challenges associated with payload hydrophobicity, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The detailed experimental workflows and characterization methods provided in this guide offer a practical foundation for researchers to successfully implement this versatile linker in their ADC development programs, ultimately contributing to the creation of more effective and safer targeted cancer therapies.

References

-

Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent Technologies. [Link]

-

How to analyse cysteine-linked ADC using HIC. (2023, December 8). Separation Science. [Link]

-

953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025, November 4). Journal for ImmunoTherapy of Cancer. [Link]

-

Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. (2021, October 6). mAbs, 13(1), 1982947. [Link]

-

Accelerated stability study of PEG-ADCs evaluating the percentage of... (n.d.). ResearchGate. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021, September 27). RSC Publishing. [Link]

-

Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review. [Link]

-

ADC pharmacokinetic and tolerability as a function of PEG size. A,... (n.d.). ResearchGate. [Link]

-

The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021, September 27). RSC Publishing. [Link]

-

Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. (n.d.). PMC. [Link]

-

Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. (n.d.). PMC. [Link]

-

In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload. (n.d.). Zymeworks. [Link]

-

A review of conjugation technologies for antibody drug conjugates. (n.d.). PMC - NIH. [Link]

-

Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2017, January 5). Molecular Cancer Therapeutics. [Link]

-

In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (n.d.). PMC. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. [Link]

-

Protocols for Lysine Conjugation. (n.d.). Springer Nature Experiments. [Link]

-

Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC. [Link]

-

How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023, January 30). Biotage. [Link]

-

Antibody-Drug Conjugates: A New Paradigm for Cancer Treatment: Part I. (2016, January 31). CordenPharma. [Link]

-

The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. (2002, January 1). TÜBİTAK Academic Journals. [Link]

-

Overcoming purification hurdles for ADC linker payloads. (2025, June 23). Sterling Pharma Solutions. [Link]

-

Advances in the Development of Dual-Drug Antibody Drug Conjugates. (n.d.). ADC Review. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. [Link]

-

Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure. a) Modification reaction of the antibody. (n.d.). ResearchGate. [Link]

-

A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. (n.d.). PMC. [Link]

-

How to Design and Synthesize Antibody Drug Conjugates?. (n.d.). Creative Bioarray. [Link]

-

Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022, July 1). Reddit. [Link]

-

A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. (2022, August 18). Figshare. [Link]

-

Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. (2024, August 8). MDPI. [Link]

-

Trends in ADC development: Expanding the ADC arsenal. (n.d.). Scitaris. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 4. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. agilent.com [agilent.com]

- 18. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 20. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

A Senior Application Scientist's Guide to Heterobifunctional PEG Linkers in PROTAC Design

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall pharmacological performance.[4][5] This guide provides an in-depth technical examination of heterobifunctional polyethylene glycol (PEG) linkers, one of the most prevalent and versatile linker classes in PROTAC design. We will explore the causal relationships between PEG linker characteristics and PROTAC function, provide field-proven experimental protocols for their evaluation, and offer insights into rational design strategies for researchers, scientists, and drug development professionals.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs operate catalytically to eliminate target proteins rather than simply inhibiting them.[2][6] This is achieved by forming a ternary complex, bringing the POI and an E3 ubiquitin ligase into close proximity.[3][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2][9]

The stability and geometry of this POI-PROTAC-E3 ligase ternary complex are paramount to the efficiency of protein degradation.[3][7] The linker plays the central role of an orchestrator, dictating the relative orientation and distance between the two proteins.[5] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and enhances degradation.[3][10]

Figure 1: General mechanism of PROTAC-induced protein degradation.

Heterobifunctional PEG Linkers: The Versatile Modulator

Heterobifunctional PEG linkers are polyethylene glycol chains with two different reactive functional groups at their termini.[11][12] This dual-reactivity is the key to their utility, allowing for the specific and controlled covalent attachment of two different molecules—in this case, the POI ligand and the E3 ligase ligand.[11]

Core Attributes and Their Scientific Implications

The incorporation of a PEG chain as the linker backbone imparts several highly desirable properties to the PROTAC molecule:

-

Enhanced Solubility: Many potent protein ligands are hydrophobic. The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the entire PROTAC molecule, preventing aggregation and facilitating its use in both in vitro and in vivo settings.[1][13][14]

-

Improved Pharmacokinetics (PK): PEGylation is a clinically validated strategy to extend the half-life of therapeutics.[15][16] The PEG chain increases the hydrodynamic volume of the PROTAC, which can reduce renal clearance and shield it from enzymatic degradation, leading to longer circulation times.[16][17]

-

Reduced Immunogenicity: The PEG chain can mask the PROTAC from the immune system, reducing the likelihood of an unwanted immune response.[11][15]

-

Conformational Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[13] However, excessive flexibility can also lead to an entropic penalty that destabilizes the ternary complex.[13]

Figure 2: Structure of a heterobifunctional PEGylated PROTAC.

The Causality of Linker Length and Composition

The design of the linker is a multi-parameter optimization process where length and chemical composition are critical variables that must be empirically determined for each POI-E3 ligase pair.[3][18]

Optimizing Linker Length: A Balancing Act

The distance between the ligand binding sites on the POI and the E3 ligase dictates the required linker length.

-

Too Short: A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[18][19] This was observed in studies on Bruton's Tyrosine Kinase (BTK) degraders, where PROTACs with very short linkers (e.g., < 4 PEG units) showed impaired binding affinity compared to the free ligands.[4]

-

Too Long: An excessively long linker may lead to unproductive binding modes where the two proteins are too far apart for efficient ubiquitin transfer.[3] This can also contribute to the "hook effect," a phenomenon where at high concentrations, the PROTAC favors the formation of binary (PROTAC-POI or PROTAC-E3) complexes over the productive ternary complex, reducing degradation efficacy.[3][13]

The optimal linker length is not universal and must be determined experimentally for each system.[19] A common strategy is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) and evaluate their degradation activity.[13]

| Target-Ligase System | Linker Length (PEG units) | Degradation Potency (DC₅₀) | Key Finding | Reference |

| BTK - CRBN | 2 | >1000 nM | Short linkers are ineffective. | Zorba et al., 2018[18] |

| BTK - CRBN | 6-12 | Low nM | Longer linkers promote stable ternary complex and potent degradation. | Zorba et al., 2018[18] |

| BRD4 - CRBN | 1-2 | >5 µM | Intermediate lengths showed reduced potency in this specific system. | Wurz et al.[4] |

| BRD4 - CRBN | 0, 4-5 | <0.5 µM | Shorter and longer linkers were more effective, highlighting non-linear SAR. | Wurz et al.[4] |

Table 1: Impact of PEG Linker Length on PROTAC Degradation Potency. (DC₅₀ is the concentration for 50% degradation).

Linker Composition and Synthesis Strategies

While simple PEG and alkyl chains are common, incorporating other chemical motifs can fine-tune properties.[4] For example, rigid elements like piperazine or triazole rings can reduce conformational flexibility, which may be advantageous in certain systems.[13]

The synthesis of PEGylated PROTACs is a modular process.[20] "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a favored strategy.[21][] It offers a robust, efficient, and biocompatible method for conjugating a ligand-azide fragment to a ligand-alkyne fragment via a PEG linker, rapidly generating diverse PROTAC libraries for optimization.[4][23]

Experimental Evaluation of PEGylated PROTACs

A robust, self-validating experimental workflow is essential to characterize a novel PROTAC. This process moves from confirming target degradation in cells to verifying the mechanism of action.

Figure 3: A typical experimental workflow for PROTAC evaluation.

Protocol: Western Blotting for Target Degradation Analysis

Western blotting is the gold-standard technique for quantifying PROTAC-induced protein degradation and determining key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[2]

Objective: To quantitatively measure the level of a target protein in cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cell line in 6-well or 12-well plates and allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 16-24 hours).[24]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation during sample processing.[24]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[24]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[24]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins via electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[2]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[24]

-

Self-Validation Control: To confirm that the observed degradation is mediated by the proteasome, a crucial control experiment involves co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[25] A rescue of protein levels in the presence of the inhibitor validates the PROTAC's mechanism of action.

Conclusion and Future Perspectives

Heterobifunctional PEG linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of these novel therapeutics. Their ability to enhance solubility, improve pharmacokinetics, and provide the necessary flexibility for ternary complex formation makes them an invaluable asset.[20] However, the "trial and error" approach to linker optimization remains a significant bottleneck.[4] The future of rational linker design will increasingly rely on advances in computational and structural methods, such as molecular dynamics simulations and cryo-EM, to better predict the structure and dynamics of PROTAC ternary complexes.[5][26] By combining these in silico approaches with robust empirical validation, we can accelerate the development of optimized PROTACs with enhanced therapeutic potential.

References

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem. [Link not available]

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem. [Link not available]

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. [Link]

-

CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

-

Click chemistry in the development of PROTACs. (n.d.). RSC Chemical Biology (RSC Publishing). [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). PubMed. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Click chemistry in the development of PROTACs. (2023, December 29). RSC Publishing. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). PMC. [Link]

-

Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017, November 8). Portland Press. [Link]

-

Novel approaches for the rational design of PROTAC linkers. (2026, January 5). ResearchGate. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI. [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023, May 10). MDPI. [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. (2021, February 24). ACS Publications. [Link]

-

rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2024, March 5). Oxford Academic. [Link]

-

Degryse, B., Eden, G., Archinti, M., Andreotti, G., Citro, V., Murphy, R. P., Cubellis, M. V., & Furlan, F. (2019). PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019, December 18). [Link]

-

Tran, B. Q., et al. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

-

The Benefits and Challenges of PEGylating Small Molecules. (2025, August 6). ResearchGate. [Link]

-

Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024, March 8). Frontiers. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. purepeg.com [purepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. betalifesci.com [betalifesci.com]

- 16. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]

- 17. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 23. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. portlandpress.com [portlandpress.com]

The Molecular Architecture: A Hydrophobic-Hydrophilic Tug-of-War

An in-depth technical analysis of the solubility characteristics, mechanistic behavior, and purification workflows of Monomethoxytrityl (MMT)-protected Polyethylene Glycol (PEG) amino acids.

MMT-protected PEG amino acids (typically structured as MMT-NH-PEG n -COOH ) are highly versatile bifunctional linkers used extensively in solid-phase peptide synthesis (SPPS), oligonucleotide functionalization, and the development of Proteolysis Targeting Chimeras (PROTACs). The physical behavior of these molecules is dictated by a structural "tug-of-war" between three distinct domains:

-

The MMT Protecting Group (Hydrophobic Pole): Comprising three phenyl rings and a single electron-donating methoxy group, the monomethoxytrityl (MMT) moiety is intensely lipophilic[1]. It acts as a massive hydrophobic anchor.

-

The PEG Chain (Hydrophilic Core): The repeating ethylene oxide units ( −CH2−CH2−O− ) are highly hydrophilic, flexible, and capable of extensive hydrogen bonding with aqueous solvents[2].

-

The Carboxylic Acid (pH-Dependent Terminus): The C-terminus provides the conjugation handle, exhibiting pH-dependent solubility (protonated and lipophilic at low pH; deprotonated and hydrophilic at high pH).

The net solubility of the molecule is entirely dependent on the length of the PEG chain ( n ). For short PEG chains ( n≤4 ), the massive hydrophobic bulk of the MMT group dominates, rendering the molecule insoluble in water but highly soluble in organic solvents like Dichloromethane (DCM) and N,N -Dimethylformamide (DMF). As the PEG chain extends ( n≥12 ), the molecule becomes amphiphilic, eventually achieving full aqueous solubility at high molecular weights.

Fig 1: Structural domains dictating the amphiphilic behavior of MMT-PEG-AA.

Quantitative Solubility Matrix

To optimize solvent selection during synthesis, refer to the following empirically derived solubility matrix for MMT-NH-PEG n -COOH constructs.

| PEG Length ( n ) | Water (pH 7.0) | DCM / Chloroform | DMF / NMP | Acetonitrile (ACN) | Dominant Characteristic |

| n=2 to 4 | Poor (< 1 mg/mL) | Excellent (> 100 mg/mL) | Excellent | Good | Highly Lipophilic |

| n=6 to 12 | Moderate (Amphiphilic) | Excellent | Excellent | Excellent | Amphiphilic / Micellar |

| n>24 | Excellent (> 50 mg/mL) | Good | Good | Good | Highly Hydrophilic |

Causality in Protecting Group Selection: Why MMT?

In the realm of trityl-based protecting groups, the choice between Trityl (Trt), Monomethoxytrityl (MMT), and Dimethoxytrityl (DMT) is a calculation of acid-lability versus synthetic stability.

The MMT group is specifically chosen for PEG-amino acids because it strikes an optimal kinetic balance. The single methoxy group provides enough electron-donating resonance to stabilize the resulting carbocation during cleavage, making MMT easily removable under mild acidic conditions (e.g., 2-5% Trifluoroacetic acid or 20% Acetic Acid)[3][4]. However, it is significantly more stable than DMT, which is prone to premature cleavage (detritylation) during standard coupling cycles or extended storage[3]. Furthermore, MMT is completely orthogonal to base-labile protecting groups like Fmoc, allowing for complex, multi-dimensional SPPS strategies[5].

Trityl-On Purification Mechanics

One of the most powerful applications of the MMT group's extreme hydrophobicity is "Trityl-On" purification [6]. During the synthesis of complex PEGylated peptides or oligonucleotides, failure sequences (truncated chains) are capped and lack the terminal MMT group.

When the crude mixture is loaded onto a Reverse-Phase HPLC (RP-HPLC) column or a Solid-Phase Extraction (SPE) cartridge, the MMT group acts as a potent hydrophobic tag. The MMT-bearing target molecule binds fiercely to the C18 stationary phase, allowing all hydrophilic failure sequences to be washed away with low-organic aqueous buffers[4][6]. Once isolated, the MMT group is cleaved on-column using a dilute acid, and the purified, deprotected PEG-target is eluted[7].

Fig 2: Trityl-on purification workflow leveraging MMT hydrophobicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The cleavage of the MMT group generates an MMT carbocation, which is intensely yellow and absorbs strongly at 497 nm [8]. This provides an immediate, visual, and quantifiable confirmation of reaction progress.

Protocol A: Coupling of MMT-PEG-AA in Organic Solvents

Causality: Because short-chain MMT-PEG-AAs are highly hydrophobic, coupling must be performed in non-aqueous, highly polar aprotic solvents to ensure complete dissolution and prevent aggregation.

-

Dissolution: Weigh the MMT-NH-PEG n -COOH (1.5 to 3.0 equivalents relative to resin loading) and dissolve in anhydrous DMF or NMP to a concentration of 0.2 M. Note: For n≤4 , DCM can be used as a co-solvent to maximize solubility.

-

Activation: Add coupling reagents (e.g., HATU or DIC/Oxyma) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

-

Coupling: Add the activated mixture to the resin-bound amine. Agitate for 1-2 hours at room temperature.

-

Validation: Perform a standard Kaiser test. A negative result (yellow) confirms complete coupling of the bulky MMT-PEG construct.

Protocol B: Mild Acid Deprotection & MMT-OH Extraction

Causality: Standard cleavage cocktails (95% TFA) will obliterate the MMT group but may also cleave the molecule from the resin or damage sensitive moieties[5]. Mild acidolysis is required. Furthermore, the cleaved byproduct (MMT-OH) is highly lipophilic and will crash out of aqueous solutions, requiring organic extraction[3].

-

Acidolysis: Treat the purified MMT-on compound with a solution of 20% Glacial Acetic Acid / 80% Water for 1 hour at room temperature[3][8]. Alternatively, use 2-5% TFA in DCM for 15 minutes[4].

-

Colorimetric Validation: The solution will immediately turn a distinct yellow. Monitor the absorbance at 497 nm using a UV-Vis spectrophotometer[8]. The reaction is complete when the absorbance plateaus.

-

Byproduct Extraction (Critical Step): The cleavage releases MMT alcohol (MMT-OH), which is only slightly soluble in aqueous acid and will cause the solution to become hazy[8]. Add an equal volume of Ethyl Acetate and vortex vigorously.

-

Phase Separation: Allow the phases to separate. The highly hydrophobic MMT-OH will partition entirely into the upper Ethyl Acetate layer[3]. Discard the upper organic layer.

-

Recovery: The deprotected H2N -PEG n -COOH remains in the lower aqueous layer. Lyophilize or desalt the aqueous layer to recover the pure product.

Deprotection Reagent Comparison

| Reagent System | Concentration | Cleavage Time | Mechanism & Byproduct Handling |

| Trifluoroacetic Acid (TFA) | 2% to 5% in DCM | 5 – 15 min | Rapid acidolysis. Requires a cation scavenger (e.g., TIS) to prevent reattachment. |

| Acetic Acid (AcOH) | 20% in Water | 60 min | Mild acidolysis. Highly selective. MMT-OH byproduct must be extracted with Ethyl Acetate. |

References

-

Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?: Trityl-on Purification. Glen Research. Available at:[Link]

-

5'-MMT-AMINO-MODIFIERS. Glen Research. Available at: [Link]

-

Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at:[Link]

-

Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at:[Link]

-

TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at: [Link]

-

Hidden hydrophobicity impacts polymer immunogenicity. NSF Public Access Repository. Available at:[Link]

-

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at: [Link]

- US20080287670A1 - Systems and methods for the purification of synthetic trityl-on oligonucleotides. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. atdbio.com [atdbio.com]

- 7. US20080287670A1 - Systems and methods for the purification of synthetic trityl-on oligonucleotides - Google Patents [patents.google.com]

- 8. glenresearch.com [glenresearch.com]

Navigating the Landscape of Reversible PEGylation: A Technical Guide to MMT and DMT Protecting Groups in PEG Reagents

Abstract

In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) has emerged as a transformative polymer, enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. The strategic application of PEG, or PEGylation, often necessitates the use of protecting groups to ensure site-specific modification and to facilitate multi-step synthetic strategies. Among the most utilized protecting groups for hydroxyl and amino functionalities are the trityl ethers, specifically the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry, differential characteristics, and strategic applications of MMT- and DMT-protected PEG reagents. We will delve into the mechanistic underpinnings of their acid-lability, provide detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Principle of Trityl-Based Protection in PEG Chemistry

The utility of protecting groups in organic synthesis is to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[1] The trityl group (triphenylmethyl, Tr) and its derivatives, MMT and DMT, are bulky ether-based protecting groups prized for their stability in neutral or basic conditions and their facile removal under acidic conditions.[1][2]

The core of their functionality lies in the acid-catalyzed cleavage of the ether linkage. This process follows an SN1-type mechanism, initiated by the protonation of the ether oxygen.[2] The subsequent departure of the PEGylated molecule results in the formation of a highly stable carbocation. The stability of this cation is the primary determinant of the protecting group's lability.

The introduction of electron-donating methoxy groups at the para positions of the phenyl rings significantly enhances the stability of the trityl carbocation through resonance. This electronic effect is the key differentiator between MMT and DMT.

-

Monomethoxytrityl (MMT): With a single methoxy group, the MMT cation is less stable than its dimethoxy counterpart. Consequently, the MMT group is more robust and requires stronger acidic conditions for its removal.[3]

-

Dimethoxytrityl (DMT): The presence of two methoxy groups provides greater stabilization to the carbocation, rendering the DMT group significantly more acid-labile.[3][4] It can be cleaved under very mild acidic conditions, a crucial feature for applications involving sensitive biomolecules.[3]

dot graph "Trityl_Cation_Stability" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} "Figure 1: The effect of methoxy substitution on the stability of the trityl carbocation."

Head-to-Head Comparison: MMT-PEG vs. DMT-PEG Reagents

The choice between an MMT- or DMT-protected PEG reagent is a critical decision in the design of a synthetic route. This choice is dictated by the chemical nature of the substrate, the desired reaction conditions, and the overall synthetic strategy.

| Feature | MMT (Monomethoxytrityl) | DMT (Dimethoxytrityl) |

| Primary Application | Protection of terminal amino groups and hydroxyls requiring greater stability.[3][5] | Standard for 5'-hydroxyl protection in automated oligonucleotide synthesis; preferred for sensitive biomolecules.[3][5] |

| Acid Lability | More stable; requires stronger acidic conditions for removal (e.g., 80% acetic acid).[3] | Highly acid-labile; readily cleaved under mild acidic conditions (e.g., 3% TCA or DCA in an organic solvent).[3] |

| Deprotection Monitoring | The released MMT cation is yellow, but its absorbance is not typically used for quantitative reaction monitoring.[3] | The DMT cation is a stable, vibrant orange species with a strong absorbance maximum around 495 nm, enabling real-time spectrophotometric monitoring of deprotection.[3][6] |

| Orthogonal Strategy | Can be used orthogonally with more acid-labile groups like DMT. | Can be selectively removed in the presence of more stable groups like MMT.[7] |

| Ideal Use Case in PEGylation | PEGylation of a robust molecule where subsequent reaction steps require acidic conditions that would cleave a DMT group. | PEGylation of acid-sensitive substrates like certain peptides or complex natural products. |

The Chemistry of Deprotection: Mechanism and Monitoring

The deprotection of MMT and DMT ethers is a cornerstone of their application. The reaction is initiated by an acid, which protonates the ether oxygen, making the PEG-alcohol a good leaving group. The resulting trityl carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent.[1]

dot graph "Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} "Figure 2: General mechanism for the acid-catalyzed deprotection of a DMT-protected PEG."

A significant advantage of the DMT group is the distinct orange color of its cation, which allows for the quantification of the deprotection reaction using UV-Vis spectrophotometry.[6] By measuring the absorbance of the solution at approximately 495 nm, one can monitor the progress of the reaction and ensure complete removal of the protecting group.[6] This feature is extensively used in automated DNA synthesizers to assess the efficiency of each coupling cycle.[8]

Experimental Protocols

General Protocol for PEGylation using an MMT/DMT-PEG Reagent

This protocol describes a general procedure for the conjugation of an amine-reactive MMT/DMT-PEG-NHS ester to a protein.

Materials:

-

Protein of interest with accessible primary amines (e.g., lysine residues, N-terminus).

-

MMT-PEG-NHS or DMT-PEG-NHS ester.

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[9]

-

Quenching Solution: 1 M Tris-HCl or glycine, pH 7.5.

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the MMT/DMT-PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[10]

-

PEGylation Reaction: Add the PEG reagent stock solution to the protein solution at a desired molar ratio (e.g., 5- to 20-fold molar excess of PEG to protein).[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Purify the MMT/DMT-on PEGylated protein from excess reagents and unreacted protein using SEC or IEX chromatography.[] The bulky, hydrophobic trityl group can also facilitate purification by reversed-phase chromatography.[13]

Protocol for the Deprotection of a DMT-PEGylated Protein

Materials:

-

Purified DMT-on PEGylated protein.

-

Deprotection Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in a suitable organic solvent like dichloromethane (for small molecules) or a buffered aqueous solution at a controlled pH for proteins.[3] For sensitive proteins, 80% acetic acid in water can be used.[3]

-

Neutralization Buffer: e.g., 1 M Tris base.

-

Desalting column or dialysis system.

Procedure:

-

Deprotection: Dissolve the lyophilized DMT-on PEGylated protein in the Deprotection Solution.

-

Monitoring: If using an organic solvent, the solution will turn orange, indicating the release of the DMT cation. The reaction is typically complete within minutes. For aqueous deprotection, the reaction may be slower and should be monitored by HPLC.

-

Neutralization: Once deprotection is complete, neutralize the reaction mixture with the Neutralization Buffer.

-

Final Purification: Remove the cleaved DMT group and salts using a desalting column or dialysis against the final storage buffer.

Protocol for the Deprotection of an MMT-PEGylated Moiety

Materials:

-

Purified MMT-on PEGylated molecule.

-

Deprotection Solution: 80% acetic acid in water.[3]

-

Ethyl acetate for extraction.

-

Desalting column or dialysis system.

Procedure:

-

Deprotection: Dissolve the MMT-on PEGylated molecule in the 80% acetic acid solution.

-

Incubation: Incubate at room temperature for 1-2 hours.[3] The solution may become hazy due to the formation of MMT-alcohol.[3]

-

Extraction: If a haze forms, extract the aqueous solution three times with ethyl acetate to remove the MMT-alcohol.[3]

-

Final Purification: Desalt the aqueous solution containing the deprotected PEGylated molecule using a desalting column or dialysis.

Strategic Considerations and Field-Proven Insights

-

Orthogonality is Key: The differential acid lability of MMT and DMT groups allows for their use in orthogonal protection strategies. For instance, a DMT group can be selectively removed in the presence of an MMT group, enabling sequential modifications at different sites of a molecule.[7]

-

The MMT Challenge: The MMT group has a reputation for being somewhat unpredictable. It can be prematurely cleaved under conditions where it is expected to be stable, or it can be stubbornly resistant to removal.[13] Careful optimization of reaction and deprotection conditions is crucial when working with MMT-protected reagents.

-

Leveraging the Trityl Handle: The "trityl-on" purification strategy is a powerful technique. The hydrophobicity of the MMT or DMT group allows for the easy separation of the trityl-containing PEGylated product from the unreacted, more polar starting material by reversed-phase chromatography.[13] The trityl group is then removed post-purification.

-

Substrate Sensitivity: The primary driver for choosing between MMT and DMT is the acid sensitivity of the molecule being PEGylated. For highly sensitive biomolecules, the extremely mild deprotection conditions afforded by the DMT group make it the superior choice.

Conclusion